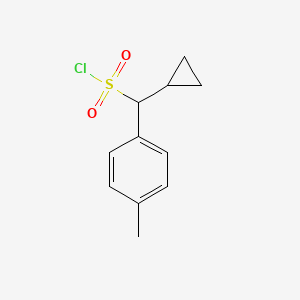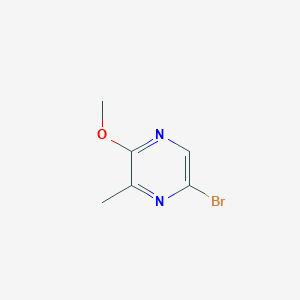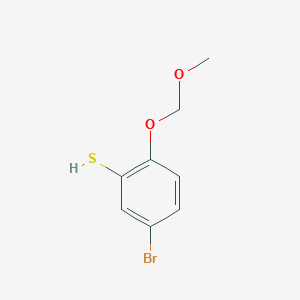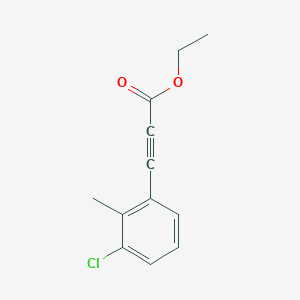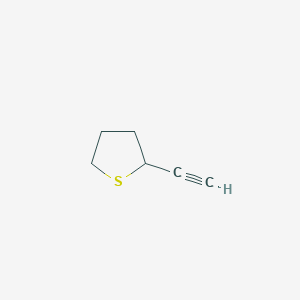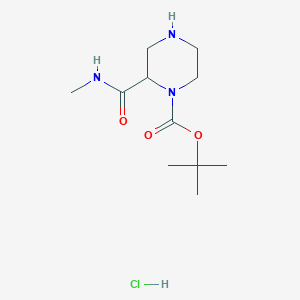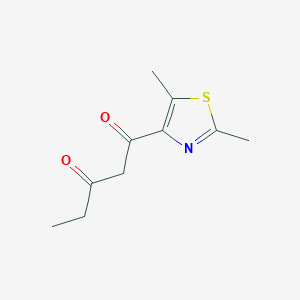
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione typically involves the formation of the thiazole ring followed by the attachment of the pentane-1,3-dione moiety. One common synthetic route includes the reaction of 2,5-dimethylthiazole with a suitable diketone under controlled conditions. Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .
Analyse Des Réactions Chimiques
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in various bioassays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione can be compared with other thiazole-containing compounds such as:
Dabrafenib: An anticancer drug with a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
1-(2,5-dimethyl-1,3-thiazol-4-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H13NO2S/c1-4-8(12)5-9(13)10-6(2)14-7(3)11-10/h4-5H2,1-3H3 |
Clé InChI |
VSWDUZBIZFBBEN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)C1=C(SC(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


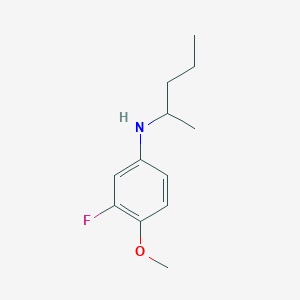
![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)

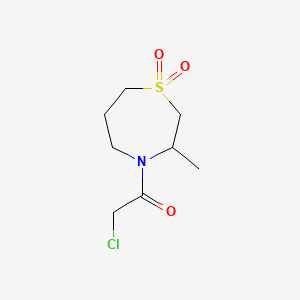
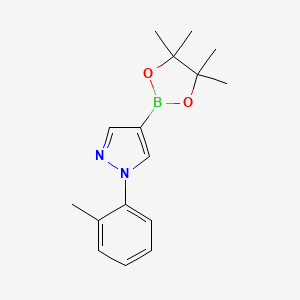
![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
